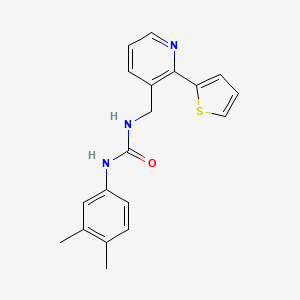

1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-13-7-8-16(11-14(13)2)22-19(23)21-12-15-5-3-9-20-18(15)17-6-4-10-24-17/h3-11H,12H2,1-2H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOJGVGLEGXGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a synthetic urea derivative that has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : CHNS

- Molecular Weight : 284.38 g/mol

The structure features a dimethylphenyl group, a thiophenyl moiety, and a pyridine ring, which are known to contribute to the compound's biological properties.

Antimicrobial Activity

Research indicates that derivatives of urea compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed potent activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antioxidant Properties

Compounds with structural similarities have been evaluated for their antioxidant capabilities. The presence of aromatic rings and sulfur-containing groups in this compound suggests potential free radical scavenging activity. In vitro assays have shown that such compounds can neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative stress .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes. Notably, it has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. Inhibition of DHODH can lead to reduced proliferation of rapidly dividing cells, making this compound a candidate for further development in cancer therapeutics .

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics.

- Animal Models : In vivo studies using murine models have shown that administration of the compound resulted in significant tumor reduction without notable toxicity, suggesting a favorable therapeutic window .

Toxicological Profile

Toxicological assessments indicate that while the compound exhibits biological activity, it also necessitates careful evaluation for potential side effects. Preliminary studies suggest low acute toxicity; however, long-term studies are required to fully understand its safety profile.

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Pharmacological Implications

- Hydrogen-Bonding Capacity: The urea core in all compounds facilitates hydrogen bonding, critical for target engagement or crystal packing . For example, 11n’s hydrazinyl group may enhance solubility via additional H-bond donors.

- Electron Effects: The 3,4-dimethylphenyl group (electron-donating) in the target compound and 11n contrasts with electron-withdrawing groups (e.g., -CF₃ in 11m), which could modulate reactivity or metabolic stability .

Research Findings and Limitations

- Synthetic Feasibility: Urea derivatives with simple aryl groups (e.g., 6n) are synthesized in higher yields (82–88%) compared to complex heterocyclic analogs, highlighting a trade-off between structural complexity and synthetic efficiency .

- Knowledge Gaps: Direct biological or crystallographic data for the target compound are lacking, necessitating further studies to validate its physicochemical and pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.